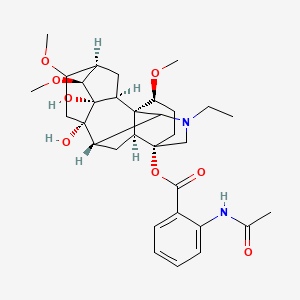
Allapininum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allapininum, also known as lappaconitine hydrobromide, is a notable antiarrhythmic medication. It is predominantly recognized under its trade name, Allapinin. This compound is used to treat various cardiac arrhythmias, including atrial fibrillation, atrial flutter, and paroxysmal supraventricular tachycardia . This compound is categorized under Class I antiarrhythmic drugs, specifically Class I C, which are known to block sodium channels within the heart, thereby stabilizing cardiac cells and preventing abnormal electrical activity .
Métodos De Preparación
Allapininum is synthesized from lappaconitine, a diterpene alkaloid isolated from the plant Aconitum sinomontanum Nakai . The synthetic route involves a two-step transformation via oxidative cleavage of lappaconitine’s vicinal diol using the hypervalent iodine reagent PhI(OAc)2, followed by strong alkaline hydrolysis . This approach yields several new compounds, whose structures are identified by spectroscopic methods and/or X-ray crystallography . Industrial production methods for this compound typically involve the extraction and purification of lappaconitine from Aconitum species, followed by chemical modification to produce the hydrobromide salt .
Análisis De Reacciones Químicas
Allapininum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hypervalent iodine reagents for oxidative cleavage and strong alkaline solutions for hydrolysis . The major products formed from these reactions are derivatives of lappaconitine, which exhibit different biological activities . For example, the oxidative cleavage of lappaconitine’s vicinal diol using PhI(OAc)2, followed by alkaline hydrolysis, yields compounds with enhanced osteogenic differentiation properties .
Aplicaciones Científicas De Investigación
Allapininum has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of diterpene alkaloids . In biology, this compound is investigated for its effects on ion channels and its potential as a therapeutic agent for various diseases . In medicine, it is primarily used as an antiarrhythmic drug to treat cardiac arrhythmias . Additionally, this compound has been studied for its analgesic properties and its potential use in pain management . In industry, this compound is used in the development of new pharmaceuticals and as a reference compound for quality control in drug manufacturing .
Mecanismo De Acción
The primary mechanism of action of Allapininum involves the blockade of sodium channels in cardiac cells . By inhibiting these channels, this compound reduces the influx of sodium ions during the depolarization phase of the cardiac action potential . This effect prolongs the refractory period and slows down the conduction of electrical impulses through the atria, atrioventricular node, and ventricles . This sodium channel blockade helps to suppress abnormal electrical activity in the heart that leads to arrhythmias . Additionally, this compound exhibits mild local anesthetic properties and has a stabilizing effect on the cell membrane, further contributing to its antiarrhythmic capabilities .
Comparación Con Compuestos Similares
Allapininum is unique among Class I antiarrhythmic drugs due to its specific molecular structure and its origin from a natural alkaloid . Similar compounds in this class include flecainide, propafenone, and encainide . Compared to these compounds, this compound has a distinct mechanism of action and a unique set of pharmacological properties . For example, while flecainide and propafenone also block sodium channels, they have different effects on other ion channels and exhibit different side effect profiles . This compound’s origin from a natural product also sets it apart from these synthetic compounds .
Propiedades
Fórmula molecular |
C32H44N2O8 |
|---|---|
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22?,23-,24+,25+,26?,27+,29-,30+,31+,32+/m1/s1 |
Clave InChI |
NWBWCXBPKTTZNQ-NJWGBOGUSA-N |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(CC([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
SMILES canónico |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


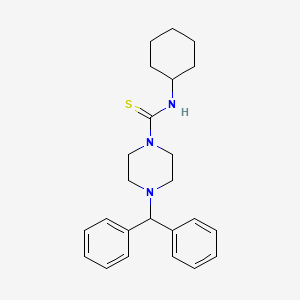

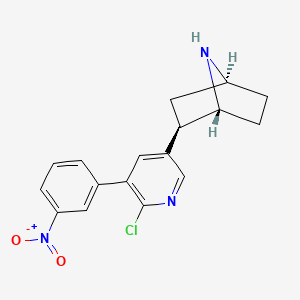

![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790568.png)
![(1R,2R,4S)-2-(6-chloro-5-(3-methoxyphenyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B10790575.png)
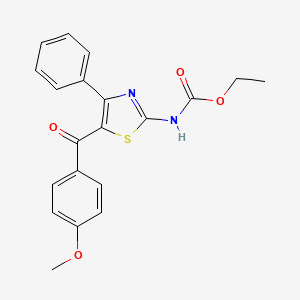
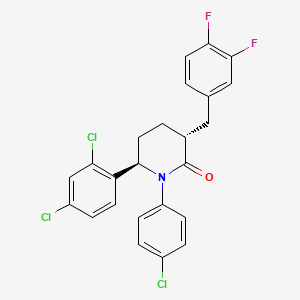
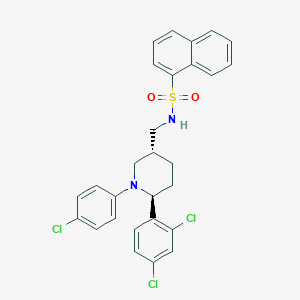
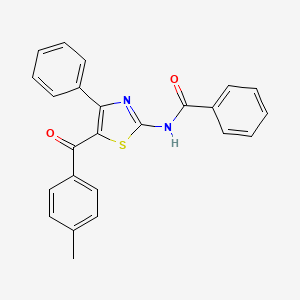
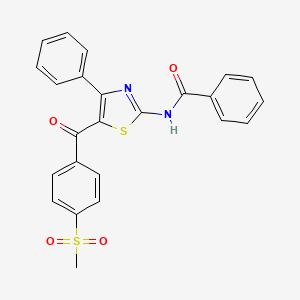

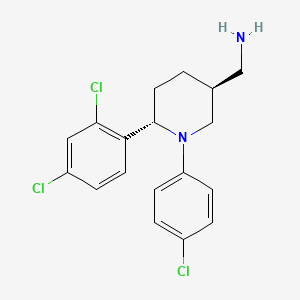
![[4-(Furan-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}-1,3-thiazol-5-yl](phenyl)methanone](/img/structure/B10790644.png)
